molecular formula C7H15BrClN2O2P B126475 Chlorobromofosfamide CAS No. 146367-82-0

Chlorobromofosfamide

Cat. No. B126475
M. Wt: 305.54 g/mol
InChI Key: CQEQYBJQFPXKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorobromofosfamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. It is a member of the class of nitrogen mustard compounds, which are known for their ability to interfere with DNA replication and cause cell death. Chlorobromofosfamide is a derivative of the widely used chemotherapy drug cyclophosphamide, and its synthesis method involves the substitution of a chlorine and a bromine atom for two of the nitrogen atoms in the cyclophosphamide molecule.

Mechanism Of Action

The mechanism of action of chlorobromofosfamide is similar to that of other nitrogen mustard compounds. It works by interfering with DNA replication, causing damage to the DNA strands and preventing the cancer cells from dividing and growing. This ultimately leads to cell death. Chlorobromofosfamide is also believed to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.

Biochemical And Physiological Effects

Chlorobromofosfamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. It has also been shown to activate the p53 pathway, which is a key pathway involved in cell cycle regulation and apoptosis. In addition, chlorobromofosfamide has been shown to induce autophagy, which is a process by which cells break down and recycle damaged proteins and organelles.

Advantages And Limitations For Lab Experiments

One advantage of using chlorobromofosfamide in lab experiments is its effectiveness against a range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. In addition, chlorobromofosfamide has been shown to be effective against cancer stem cells, which are a particularly challenging target for chemotherapy drugs.
One limitation of using chlorobromofosfamide in lab experiments is its potential toxicity. Like other nitrogen mustard compounds, chlorobromofosfamide can cause damage to healthy cells as well as cancer cells. Careful dosing and monitoring is required to ensure that the compound is used safely and effectively.

Future Directions

There are a number of future directions for research on chlorobromofosfamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the study of the immunomodulatory effects of chlorobromofosfamide, and its potential use in combination with immunotherapy drugs. Finally, there is a need for further studies on the mechanism of action of chlorobromofosfamide, and how it interacts with other chemotherapy drugs and radiation therapy.

Synthesis Methods

The synthesis of chlorobromofosfamide involves the substitution of a chlorine and a bromine atom for two of the nitrogen atoms in the cyclophosphamide molecule. This is typically done through a reaction with thionyl chloride and hydrogen bromide in the presence of a base such as triethylamine. The resulting compound is a yellow solid that is soluble in water and organic solvents.

Scientific Research Applications

Chlorobromofosfamide has been studied for its potential applications in cancer treatment. It has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to be effective against cancer stem cells, which are a type of cancer cell that is resistant to traditional chemotherapy drugs. Chlorobromofosfamide has also been studied for its potential use in combination with other chemotherapy drugs, as well as with radiation therapy.

properties

CAS RN

146367-82-0

Product Name

Chlorobromofosfamide

Molecular Formula

C7H15BrClN2O2P

Molecular Weight

305.54 g/mol

IUPAC Name

3-(2-bromoethyl)-N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15BrClN2O2P/c8-2-6-11-5-1-7-13-14(11,12)10-4-3-9/h1-7H2,(H,10,12)

InChI Key

CQEQYBJQFPXKPE-UHFFFAOYSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)CCBr

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCBr

synonyms

CBM 4A
CBM-4A
chlorobromofosfamide

Origin of Product

United States

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